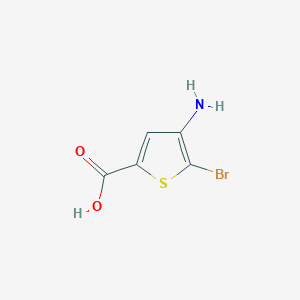

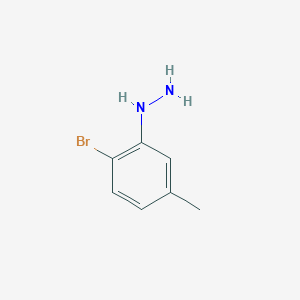

4-アミノ-5-ブロモ-2-チオフェンカルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 4-Amino-5-bromo-2-thiophenecarboxylic acid, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 4-Amino-5-bromo-2-thiophenecarboxylic acid, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions and the use of catalysts. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives employs ruthenium-catalyzed cycloaddition, indicating the potential for metal-catalyzed reactions in constructing thiophene-containing compounds . Similarly, the Gewald synthesis technique is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which suggests that the Gewald reaction could be a viable pathway for synthesizing 4-Amino-5-bromo-2-thiophenecarboxylic acid .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using these methods, providing detailed information about the arrangement of atoms and the geometry of the molecule . This suggests that a similar approach could be used to determine the molecular structure of 4-Amino-5-bromo-2-thiophenecarboxylic acid.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including cross-coupling reactions, as demonstrated by the synthesis of a surfactant containing a benzene ring and a thiophene derivative using a copper-catalyzed reaction . This indicates that 4-Amino-5-bromo-2-thiophenecarboxylic acid may also be amenable to such reactions, potentially allowing for the introduction of additional functional groups or the formation of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For example, the presence of substituents on the thiophene ring can affect properties such as solubility, melting point, and biological activity. The antimicrobial activity of novel Schiff bases derived from a thiophene compound highlights the potential for biological applications of these molecules . Additionally, the formation of cocrystals and salts with other compounds can lead to new materials with unique properties, as seen with 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine .

科学的研究の応用

化学的特性

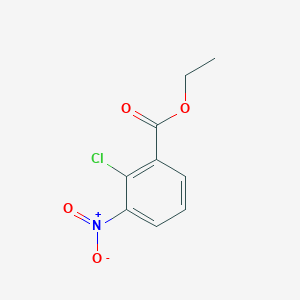

“4-アミノ-5-ブロモ-2-チオフェンカルボン酸”は、CAS番号:89499-42-3、分子量は222.06です .

チオフェン誘導体の合成

チオフェン系アナログには、“4-アミノ-5-ブロモ-2-チオフェンカルボン酸”が含まれ、多くの科学者から潜在的な生物活性化合物のクラスとして注目されています . これらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために重要な役割を果たします .

工業化学と材料科学

チオフェン誘導体は、工業化学と材料科学において腐食防止剤として使用されています . チオフェン媒介分子は、有機半導体の進歩に重要な役割を果たします .

有機電界効果トランジスタ(OFET)

“4-アミノ-5-ブロモ-2-チオフェンカルボン酸”など、チオフェン環系を持つ分子は、有機電界効果トランジスタ(OFET)の製造に使用されます .

有機発光ダイオード(OLED)

チオフェン系分子は、有機発光ダイオード(OLED)の製造にも使用されます .

薬理学的特性

チオフェン環系を持つ化合物は、抗がん 、抗炎症 、抗菌 、降圧 、抗アテローム性動脈硬化などの多くの薬理学的特性を示します .

その他の化合物の調製

“5-ブロモ-2-チオフェンカルボン酸”は、5-ブロモ-2-チオフェンカルボン酸ブチルエステル、スルホニル-テトラフルオロフェニル(STP)エステル、およびドナー-Π-アクセプター(D-Π-A)アプローチに基づく新しいポルフィリン増感剤の調製に使用できます .

Safety and Hazards

The safety information available indicates that 4-Amino-5-bromo-2-thiophenecarboxylic acid may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions for the use of 4-Amino-5-bromo-2-thiophenecarboxylic acid could include further exploration of its potential as a DAO inhibitor . Additionally, its use as an intermediate in the synthesis of other compounds suggests potential applications in the development of new chemical entities .

特性

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJRQBYVIMZIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527618 |

Source

|

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89499-42-3 |

Source

|

| Record name | 4-Amino-5-bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)